molecular formula C11H10FeO B1581853 Ferrocenecarboxaldehyde (8CI) CAS No. 12093-10-6

Ferrocenecarboxaldehyde (8CI)

Cat. No.: B1581853
CAS No.: 12093-10-6
M. Wt: 214.04 g/mol
InChI Key: HEWFKXVSWQSSAT-UHFFFAOYSA-M
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Description

Ferrocenecarboxaldehyde (8CI) is an organometallic compound with the molecular formula C11H10FeO. It consists of a ferrocene unit, which is a sandwich-like structure with an iron atom sandwiched between two cyclopentadienyl rings, and an aldehyde functional group attached to one of the cyclopentadienyl rings. This compound is known for its stability, redox properties, and versatility in various chemical reactions.

Mechanism of Action

Target of Action

Ferrocenecarboxaldehyde (8CI) is a ferrocene derivative that has been studied for its potential applications in various fields. It has been used in the study of dna damage and protection, suggesting that it may interact with dna structures .

Mode of Action

It was successfully labeled onto a denatured calf-thymus DNA by 1-ethyl-3-(3-dimethyl-aminopropyl) carbodiimide (EDC) . This suggests that it may interact with DNA structures, possibly causing changes in their properties.

Biochemical Pathways

Ferrocene derivatives have been synthesized and studied for their properties in various applications, including material science, asymmetric catalysis, biochemistry, and bioorganometallic chemistry . This suggests that Ferrocenecarboxaldehyde (8CI) may interact with multiple biochemical pathways.

Result of Action

Its use in the study of dna damage and protection suggests that it may have effects at the molecular level, possibly influencing dna structures .

Action Environment

It’s known that the compound is a solid under normal conditions and has a melting point of 118-120 °c . This suggests that it may be stable under a wide range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrocenecarboxaldehyde (8CI) can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where ferrocene reacts with a Vilsmeier reagent (a combination of phosphorus oxychloride and dimethylformamide) to form ferrocenecarboxaldehyde . The reaction is typically carried out under an inert atmosphere at low temperatures to prevent decomposition.

Another method involves the oxidation of ferrocenemethanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide . This method provides a straightforward route to obtain ferrocenecarboxaldehyde with high yields.

Industrial Production Methods

Industrial production of ferrocenecarboxaldehyde often involves the Vilsmeier-Haack reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ferrocenecarboxaldehyde (8CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Amines and other nucleophiles are used in substitution reactions.

Major Products Formed

    Oxidation: Ferrocene carboxylic acid

    Reduction: Ferrocenemethanol

    Substitution: Schiff bases and other substituted ferrocenes

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: The parent compound of ferrocenecarboxaldehyde, known for its stability and redox properties.

    Ferrocenemethanol: A reduced form of ferrocenecarboxaldehyde with an alcohol functional group.

    Ferrocene carboxylic acid: An oxidized form of ferrocenecarboxaldehyde with a carboxylic acid functional group.

Uniqueness

Ferrocenecarboxaldehyde (8CI) is unique due to the presence of the aldehyde functional group, which allows it to participate in a wide range of chemical reactions, including the formation of Schiff bases and other derivatives . Its versatility and stability make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5,7H;1-5H;/q;-1;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWFKXVSWQSSAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.C1=CC(=C[O-])C=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FeO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12093-10-6
Record name Ferrocenecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012093106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ferrocenecarboxaldehyde?

A1: Ferrocenecarboxaldehyde has a molecular formula of C11H10FeO and a molecular weight of 214.04 g/mol.

Q2: What spectroscopic data is available for characterizing Ferrocenecarboxaldehyde?

A2: Researchers commonly utilize a range of spectroscopic techniques to characterize Ferrocenecarboxaldehyde. These include:

  • Fourier-transform infrared spectroscopy (FTIR): FTIR confirms the presence of characteristic functional groups like the aldehyde C=O stretch and cyclopentadienyl ring vibrations. [, , ]
  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , , ]
  • UV-Visible Spectroscopy: This technique helps study the electronic transitions within the molecule, revealing information about conjugation and potential charge transfer interactions. [, ]
  • Electrochemical methods like cyclic voltammetry (CV): These are essential for investigating the compound's redox behavior, attributed to the presence of the ferrocene moiety. [, , , ]

Q3: What is significant about the structure of Ferrocenecarboxaldehyde as revealed by Fourier transform microwave spectroscopy?

A3: Gas-phase structural analysis using Fourier transform microwave spectroscopy determined key structural parameters of Ferrocenecarboxaldehyde. The study revealed that the cyclopentadienyl rings in Ferrocenecarboxaldehyde adopt an eclipsed conformation in the ground vibrational state. []

Q4: How does Ferrocenecarboxaldehyde behave in condensation reactions?

A4: Ferrocenecarboxaldehyde readily undergoes condensation reactions typical of aldehydes. It has been utilized in Claisen-Schmidt condensations to yield ferrocenyl chalcones, showcasing its versatility as a building block for more complex structures. []

Q5: What is the significance of the aldehyde group in Ferrocenecarboxaldehyde's reactivity?

A5: The aldehyde group plays a crucial role in its reactivity, enabling its use in various synthetic transformations. For instance, it acts as a key precursor in synthesizing ferrocenyl acrylic acid via reaction with propandioic acid in an ionic liquid medium. []

Q6: Can Ferrocenecarboxaldehyde act as a ligand in metal complex formation?

A6: Yes, Ferrocenecarboxaldehyde functions effectively as a ligand in metal complex formation. It has been used to synthesize various metal complexes, including those with cobalt(II), nickel(II), copper(II), and palladium(II) ions, demonstrating its coordination capabilities. [, ]

Q7: How has Ferrocenecarboxaldehyde been used in the synthesis of chiral compounds?

A7: Researchers have successfully employed Ferrocenecarboxaldehyde in the synthesis of chiral ferrocenylimines. These imines, derived from chiral primary amines, serve as valuable ligands in asymmetric catalysis. Notably, they have demonstrated high enantioselectivities (up to 94% ee) when applied in asymmetric allylic alkylation reactions. []

Q8: How is Ferrocenecarboxaldehyde utilized in material science?

A8: Ferrocenecarboxaldehyde plays a crucial role in material science, particularly in the development of functionalized surfaces. It facilitates the covalent attachment of molecules to silicon surfaces. This is exemplified by the formation of self-assembled monolayers on hydrogen-terminated Si(111) surfaces. [, ]

Q9: What are the applications of Ferrocenecarboxaldehyde in biosensor development?

A9: Ferrocenecarboxaldehyde has significant applications in biosensor development. One example is its use in the fabrication of glucose biosensors. By covalently linking Ferrocenecarboxaldehyde to amino-functionalized multi-wall carbon nanotubes, researchers create a platform for enzyme immobilization. This approach has led to the development of sensitive and stable glucose biosensors. []

Q10: How is Ferrocenecarboxaldehyde utilized in the preparation of polymers?

A10: Ferrocenecarboxaldehyde serves as a valuable precursor in polymer synthesis, leading to the creation of polymers with interesting electrochemical properties. Notably, it has been employed in the preparation of poly(ferrocene-Schiff base) polymers, which exhibit enhanced conductivity upon doping with metal salts, making them promising materials for semiconductor applications. []

Q11: What insights have computational studies provided into Ferrocenecarboxaldehyde derivatives?

A11: Computational chemistry techniques, such as density functional theory (DFT) calculations, have provided valuable insights into the structural and electronic properties of Ferrocenecarboxaldehyde and its derivatives. These studies aid in understanding their reactivity, stability, and potential applications. [, ]

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